molecular formula C11H10N4 B13841382 6-Pyridin-4-ylpyridine-2-carboximidamide

6-Pyridin-4-ylpyridine-2-carboximidamide

Cat. No.: B13841382
M. Wt: 198.22 g/mol
InChI Key: DENLQFGSVCWNIR-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical and Biological Sciences

Pyridine, a heterocyclic organic compound, and its derivatives are fundamental components in a vast array of applications, particularly in medicinal and pharmaceutical sciences. Structurally related to benzene, the replacement of a C-H group with a nitrogen atom imparts unique properties to the pyridine ring, making it a versatile pharmacophore in medicinal chemistry. This nitrogen atom can act as a hydrogen bond acceptor, enhancing the pharmacokinetic properties of drug candidates.

The significance of pyridine derivatives is underscored by their presence in numerous essential medicines. Examples include nicotinamide (B372718) (a form of vitamin B3), isoniazid (B1672263) (an antibiotic for tuberculosis), and imatinib (B729) (a kinase inhibitor for cancer treatment). The broad spectrum of biological activities exhibited by pyridine-containing compounds has driven extensive research, leading to the development of agents with diverse therapeutic applications.

The following table summarizes the wide range of biological activities associated with pyridine derivatives, illustrating their importance in drug discovery and development.

Biological ActivityDescription
Antimicrobial Effective against various bacteria and fungi.
Anticancer Shows activity against different types of cancer cells.
Antiviral Used in the treatment of viral infections.
Anti-inflammatory Helps in reducing inflammation.
Anticonvulsant Used in the management of epileptic seizures.
Antidiabetic Possesses properties that help in controlling diabetes.

Overview of Amidine and Carboximidamide Functional Groups in Synthetic Chemistry

Amidines are a class of organic compounds characterized by the functional group RC(NR)NR₂, making them imine derivatives of amides. wikipedia.org When derived from a carboxylic acid, the resulting amidine is specifically termed a carboxamidine or carboximidamide. wikipedia.org These groups are significantly more basic than their amide counterparts and are counted among the strongest uncharged bases. wikipedia.org This high basicity is due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. wikipedia.org

In synthetic chemistry, amidines are valuable intermediates for the creation of various heterocyclic compounds, such as imidazoles and triazines. mdpi.com They also serve as ligands in the formation of transition metal complexes. mdpi.com The synthesis of amidines can be achieved through several methods, with the Pinner reaction being a classic route. wikipedia.org This reaction involves the treatment of a nitrile with an alcohol and an acid to form an iminoether, which is then converted to the amidine by reacting with ammonia (B1221849). wikipedia.org More contemporary methods include the direct nucleophilic addition of an amine to a nitrile, which is considered a highly atom-economic approach. mdpi.com

The carboxamide functional group (a carbonyl group linked to a nitrogen atom) is a related and fundamental component in organic and medicinal chemistry. jocpr.comlumenlearning.com Carboxamides are stable, neutral under physiological conditions, and possess both hydrogen-bond accepting and donating capabilities. researchgate.net These properties make them crucial for molecular recognition and binding to biological targets. jocpr.com They are versatile building blocks in organic synthesis and are key components in the development of many pharmaceutical compounds. jocpr.com

Academic and Research Perspectives on the 6-Pyridin-4-ylpyridine-2-carboximidamide Scaffold

Direct and extensive research specifically on "this compound" is not widely documented in publicly available literature. However, the academic interest in its core structure, the 2,4'-bipyridine (B1205877) (a positional isomer of the more commonly studied 2,2'-bipyridine), and the functional groups attached to it, provides a strong basis for its potential significance in various research domains.

The bipyridine framework is a cornerstone in coordination chemistry, renowned for its ability to act as a bidentate ligand, binding to metal ions. nih.gov This property is fundamental in the development of catalysts, photosensitizers, and supramolecular structures. nih.gov While 2,2'-bipyridine (B1663995) has been the subject of extensive study since its discovery in 1888, other isomers like 2,4'-bipyridine are also of interest for creating materials with specific electronic and structural properties. nih.gov The synthesis of asymmetrically substituted bipyridines is an active area of research, employing methods like Suzuki, Stille, and Negishi coupling reactions. nih.gov

Furthermore, the incorporation of carboxamide and related functional groups onto pyridine and bipyridine scaffolds is a well-established strategy in medicinal chemistry and materials science. researchgate.netnih.gov Pyridine-2,6-dicarboxamides, for example, are explored for their ability to form coordination complexes and for their potential biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com Research has shown that such derivatives can act as chelating ligands for various metal cations and can interact with biological macromolecules like DNA. nih.gov The synthesis of N-(pyridin-4-yl)pyridine-2-carboxamide, a structurally related carboxamide, has been reported, highlighting the feasibility of creating such linkages. lookchem.comchemicalbook.com

Given this context, the this compound scaffold represents a confluence of several important chemical motifs: the bipyridine core, which is valuable for coordination chemistry and materials science, and the carboximidamide group, a highly basic functional group with utility in synthesis and as a pharmacophore. Research into this specific molecule could explore its potential as a novel ligand for catalysis, its properties in supramolecular assembly, or its biological activity, drawing upon the rich chemistry of its constituent parts.

While detailed experimental data for this compound is limited, the properties of a closely related precursor, N-(pyridin-4-yl)pyridine-2-carboxamide, are noted in chemical databases.

PropertyValue
Compound Name N-(pyridin-4-yl)pyridine-2-carboxamide
CAS Number 1089198-59-3
Molecular Formula C₁₁H₉N₃O
Molecular Weight 199.212 g/mol

Data for a related carboxamide precursor. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N4

Molecular Weight

198.22 g/mol

IUPAC Name

6-pyridin-4-ylpyridine-2-carboximidamide

InChI

InChI=1S/C11H10N4/c12-11(13)10-3-1-2-9(15-10)8-4-6-14-7-5-8/h1-7H,(H3,12,13)

InChI Key

DENLQFGSVCWNIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=NC=C2

Origin of Product

United States

Advanced Structural Characterization and Spectroscopic Analysis

Single Crystal X-ray Diffraction Studies of 6-Pyridin-4-ylpyridine-2-carboximidamide and Analogues

Single-crystal X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. For complex organic molecules such as this compound and its analogues, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation and stereochemistry. Furthermore, it illuminates the intricate network of non-covalent interactions that dictate the packing of molecules within the crystal lattice.

Studies on analogues of this compound reveal significant conformational flexibility, particularly concerning the relative orientation of the heterocyclic rings. The molecular geometry of related dicarboxamides can be categorized as planar, semi-skew, or skew, based on the dihedral angles of the carboxamide groups relative to the central pyridine (B92270) or furan (B31954) ring. mdpi.com For instance, in the crystal structure of N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide, the dihedral angles between the pyridine rings and the central dimethanimine–hydrazine (B178648) group are 0.30 (3)° and 13.94 (3)°, indicating a nearly planar conformation for one part of the molecule while the other pyridine unit is rotated out of this plane. nih.gov

Table 1: Selected Dihedral Angles in Analogous Crystal Structures

Compound AnalogueDescription of Dihedral AngleAngle (°)Reference
N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamideBetween pyridine ring and central group0.30 (3) nih.gov
N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamideBetween second pyridine ring and central group13.94 (3) nih.gov
N-(pyridin-2-ylmethyl)pyrazine-2-carboxamideBetween pyridine and pyrazine (B50134) rings61.34 (6) nih.gov
N-(pyridin-4-ylmethyl)pyrazine-2-carboxamideBetween pyridine and pyrazine rings84.33 (12) nih.gov

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions. For pyridine carboximidamide analogues, hydrogen bonding is a dominant force in building the supramolecular architecture. mdpi.com Intermolecular N—H⋯N hydrogen bonds are frequently observed, linking molecules into one-dimensional chains or forming discrete inversion dimers. nih.govnih.gov In the crystal structure of N-(2-Pyridylmethanimidamido)pyridine-2-carboximidamide, molecules are linked into chains propagating along the b-axis via N—H⋯N interactions. nih.gov Similarly, molecules of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide are linked by pairs of N—H⋯N hydrogen bonds to form inversion dimers. nih.gov

Beyond strong hydrogen bonds, weaker interactions such as π–π stacking between aromatic pyridine rings also play a crucial role in stabilizing the crystal lattice. nih.govnih.gov The packing motifs can be diverse, depending on the specific molecular shape and interactions. Observed architectures in related compounds include crosswise stacks, parallel layers, and herring-like motifs. mdpi.com For example, the crystal structures of some N-(pyridine-2-carbonyl)pyridine-2-carboxamides show double layers of parallel molecules alternating with perpendicularly oriented double layers. nih.gov In contrast, other analogues adopt arrangements that form infinite tunnels or longitudinal, tubular structures. mdpi.comnih.gov These varied packing strategies highlight the complex interplay of directional hydrogen bonds and less directional van der Waals and π–π interactions in determining the final crystal structure. mdpi.com

Solution-State Spectroscopic Methods for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the two pyridine rings are expected to appear in the aromatic region, typically between 7.0 and 9.0 ppm. The substitution pattern of each ring—a 2,6-disubstituted pyridine and a 4-substituted pyridine—will give rise to characteristic splitting patterns and chemical shifts. Protons on the 4-substituted ring often appear as two distinct doublets, while the 2,6-disubstituted ring would show a triplet and a doublet. The protons of the carboximidamide group (NH and NH₂) would likely appear as broad singlets, with chemical shifts that can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine rings would resonate in the range of approximately 110 to 160 ppm. The carbon of the carboximidamide group (C=N) would be expected at a lower field, typically above 160 ppm. Spectroscopic data from closely related compounds, such as N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide, provide a reference for expected chemical shifts. mdpi.com

Table 2: Representative NMR Data for an Analogous Compound: N²,N⁵-Di(pyridin-4-yl)furan-2,5-dicarboxamide mdpi.com

NucleusSolventChemical Shifts (δ, ppm)
¹H NMRDMSO-d₆10.69 (s, 2H), 8.52 (d, J = 4.9 Hz, 4H), 7.77 (d, J = 5.0 Hz, 4H), 7.55 (s, 2H)
¹³C NMRDMSO-d₆156.4, 150.5, 148.2, 145.4, 116.8, 114.2

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the FT-IR spectrum would display several characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups in the carboximidamide moiety are expected in the region of 3100-3500 cm⁻¹. The C=N stretching vibration of the imidamide group would likely appear in the 1600-1680 cm⁻¹ range. The aromatic C=C and C=N stretching vibrations of the two pyridine rings will produce a series of sharp bands between 1400 and 1600 cm⁻¹. researchgate.net Furthermore, C-H stretching vibrations from the aromatic rings are expected just above 3000 cm⁻¹, while out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings, would be found below 900 cm⁻¹. Analysis of these bands allows for the confirmation of the key functional groups within the molecular structure. mdpi.com

Table 3: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H StretchCarboximidamide (NH, NH₂)3100 - 3500
Aromatic C-H StretchPyridine Rings3000 - 3100
C=N StretchCarboximidamide1600 - 1680
Aromatic C=C and C=N StretchPyridine Rings1400 - 1600
Aromatic C-H Bend (out-of-plane)Pyridine Rings< 900

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for the confirmation of the molecular weight and the elucidation of the structural features of "this compound". High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition and confirming its chemical formula, C₁₁H₁₀N₄.

The initial fragmentation is likely to involve the cleavage of the bond between the two pyridine rings or the loss of small, stable molecules. The bipyridine core could fragment to produce ions corresponding to pyridyl or substituted pyridyl cations. For instance, cleavage of the C-C bond linking the two pyridine rings could result in fragments corresponding to the 4-pyridyl cation and the pyridine-2-carboximidamide radical, or vice versa.

Another probable fragmentation pathway involves the carboximidamide functional group. This group could undergo cleavage to lose ammonia (B1221849) (NH₃) or a cyanamide (B42294) radical (•CN₂H). The fragmentation of the pyridine rings themselves typically involves the loss of HCN or C₂H₂. nist.govmassbank.eu

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

m/z (mass-to-charge ratio)Proposed Fragment IonPlausible Origin
198[C₁₁H₁₀N₄]⁺Molecular Ion (M⁺)
181[C₁₁H₇N₃]⁺Loss of NH₃ from the carboximidamide group
156[C₁₀H₈N₂]⁺Bipyridine radical cation from cleavage of the carboximidamide group
155[C₁₀H₇N₂]⁺Loss of a hydrogen atom from the bipyridine fragment
129[C₈H₅N₂]⁺Further fragmentation of the bipyridine core
104[C₆H₄N₂]⁺Pyridine-2-carboximidamide fragment after C-C bond cleavage
78[C₅H₄N]⁺Pyridyl cation from cleavage of the bipyridine linkage

This table is predictive and based on general fragmentation patterns of related molecules.

The use of soft ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), would be expected to yield a prominent protonated molecule [M+H]⁺, further confirming the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) experiments on this protonated molecule would allow for a more detailed and controlled fragmentation analysis, helping to piece together the connectivity of the molecule. nih.govacs.org

Conformational Analysis and Tautomerism Studies

Investigation of Preferred Conformations in Solution and Solid State

In the solid state, bipyridine derivatives often adopt a planar conformation to maximize crystal packing efficiency. For 2,2'-bipyridine (B1663995), the lowest energy conformation in the solid state is typically coplanar, with the nitrogen atoms in a trans position relative to each other. wikipedia.org However, the substitution pattern in "this compound" (a 4,2'-bipyridine system) introduces asymmetry. Crystal structures of other 4,2'-bipyridine derivatives show that the dihedral angle between the two pyridine rings can vary significantly, often deviating from planarity to minimize steric clashes between hydrogen atoms on adjacent rings. nih.govresearchgate.net The carboximidamide group can also influence the solid-state conformation through intermolecular hydrogen bonding, leading to extended supramolecular structures. nih.gov

In solution, the molecule is expected to have greater conformational flexibility. The preferred conformation will be influenced by the solvent's polarity. In non-polar solvents, intramolecular hydrogen bonding between a nitrogen atom of one pyridine ring and a hydrogen atom of the carboximidamide group could favor a more planar conformation. In polar, protic solvents, intermolecular hydrogen bonding with the solvent molecules may disrupt intramolecular interactions, allowing for a greater degree of rotational freedom and potentially a more twisted conformation between the pyridine rings. NMR spectroscopy, particularly the measurement of Nuclear Overhauser Effects (NOEs), would be a powerful tool to probe the through-space proximity of protons and thus deduce the preferred solution-phase conformation. researchgate.net

Table 2: Factors Influencing the Conformation of this compound

FactorInfluence on Conformation
Steric Hindrance Can lead to a non-planar (twisted) arrangement of the pyridine rings to minimize repulsion between adjacent hydrogen atoms.
Intramolecular Hydrogen Bonding May favor a more planar conformation, particularly in non-polar solvents, by forming a hydrogen bond between the carboximidamide N-H and the nitrogen of the other pyridine ring.
Crystal Packing Forces In the solid state, these forces often favor a more planar and compact conformation to maximize packing efficiency.
Solvent Polarity Polar solvents can disrupt intramolecular hydrogen bonds and favor conformations that maximize solvation, potentially leading to a more twisted structure.

Study of Pyridone-Pyridinol and Other Tautomeric Equilibria in Related Systems

Tautomerism is a significant consideration for "this compound" due to the presence of both pyridine rings and a carboximidamide group. The most relevant and well-studied tautomerism in related systems is the pyridone-pyridinol equilibrium. nih.gov

For a pyridine ring with a potential hydroxyl group at the 2- or 4-position, a tautomeric equilibrium exists with the corresponding pyridone form. In the case of the 2-substituted pyridine ring in the target molecule, if it were to undergo tautomerization, it would be analogous to the 2-hydroxypyridine/2-pyridone equilibrium. Similarly, the 4-substituted ring could theoretically exist in a tautomeric form analogous to 4-hydroxypyridine/4-pyridone.

The position of this equilibrium is highly dependent on the solvent. Generally, the pyridone form is favored in polar solvents, while the hydroxypyridine form is more prevalent in non-polar solvents. This is due to the greater polarity of the pyridone tautomer. nih.gov

In addition to the pyridine rings, the carboximidamide group itself can exhibit tautomerism. The imino and amino groups can exchange a proton, leading to different tautomeric forms. This amidine tautomerism is a known phenomenon, though its equilibrium in this specific molecular context has not been detailed in the available literature.

Table 3: Potential Tautomeric Equilibria in this compound

Tautomeric SystemTautomeric FormsInfluencing Factors
Pyridone-Pyridinol (on the 2-substituted ring) Pyridin-2-carboximidamide form <=> 2-Imino-1,2-dihydropyridine formSolvent polarity, pH, temperature
Pyridone-Pyridinol (on the 4-substituted ring) Pyridin-4-yl form <=> 1,4-Dihydropyridin-4-ylidene formSolvent polarity, pH, temperature
Amidine Tautomerism -C(=NH)NH₂ <=> -C(NH₂)NHSolvent, pH, electronic effects of the pyridine ring

Spectroscopic techniques such as UV-Vis and NMR are instrumental in studying these tautomeric equilibria, as the different tautomers will have distinct spectroscopic signatures. For example, the formation of a pyridone tautomer would disrupt the aromaticity of the pyridine ring, leading to changes in the chemical shifts in the ¹H NMR spectrum.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Investigations

Quantum chemical methods are instrumental in understanding the intrinsic electronic properties of a molecule, which in turn dictate its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties. For 6-Pyridin-4-ylpyridine-2-carboximidamide, DFT calculations, often employing a basis set such as 6-311G(d,p), can be used to determine key quantum chemical parameters. electrochemsci.org These parameters help in understanding the molecule's reactivity and stability.

Key parameters that can be calculated include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. Other important parameters include ionization potential, electron affinity, electronegativity, and global hardness, all of which provide a deeper understanding of the molecule's behavior in chemical reactions. electrochemsci.org

Table 1: Illustrative Quantum Chemical Parameters for Pyridine (B92270) Derivatives Calculated by DFT (Note: This table is illustrative and based on typical values for similar compounds, not specific experimental or calculated data for this compound.)

ParameterValue
HOMO Energy (eV)-6.5
LUMO Energy (eV)-1.2
HOMO-LUMO Gap (eV)5.3
Ionization Potential (eV)6.5
Electron Affinity (eV)1.2
Electronegativity (χ)3.85
Global Hardness (η)2.65

These theoretical calculations are foundational for predicting how this compound might interact with biological targets. nih.gov

Theoretical calculations can also predict spectroscopic properties, which can be compared with experimental data to validate the computational model. For instance, DFT can be used to calculate the vibrational frequencies that correspond to infrared (IR) and Raman spectra. Additionally, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, aiding in the structural elucidation of the compound. nih.gov

Conformational analysis is another area where quantum chemical calculations are highly valuable. By calculating the relative energies of different spatial arrangements (conformers) of this compound, the most stable, low-energy conformations can be identified. This is crucial for understanding how the molecule might fit into a biological receptor.

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. mdpi.com This is particularly important for understanding how a flexible molecule like this compound behaves in a biological environment, such as in solution or near a protein. utupub.fi

MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. utupub.fi For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) and track the trajectory of all atoms over nanoseconds or even microseconds.

These simulations can reveal the preferred conformations of the molecule in solution and the transitions between different conformational states. This provides a more realistic view of the molecule's structure and flexibility than static calculations alone.

One of the most powerful applications of MD simulations in drug discovery is to model the interaction between a ligand (like this compound) and its biological target, typically a protein. mdpi.com By simulating the ligand in the binding site of a protein, researchers can study the stability of the complex and identify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. nih.gov

These simulations can also provide insights into the thermodynamics of binding by calculating the binding free energy, which is a critical parameter for predicting the potency of a potential drug molecule.

Virtual Screening and Molecular Docking Studies

Virtual screening and molecular docking are computational techniques used to predict the preferred binding orientation of a molecule to a target. nih.gov These methods are often used in the early stages of drug discovery to screen large libraries of compounds and identify those that are most likely to bind to a specific protein target. nih.govresearchgate.net

In a molecular docking study of this compound, the 3D structure of the molecule would be computationally "docked" into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different binding poses. The results can help to prioritize compounds for further experimental testing. nih.govresearchgate.net

Table 2: Illustrative Molecular Docking Results for a Pyridine Derivative (Note: This table is illustrative and based on typical outputs from docking software.)

Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
Kinase X-8.5ASP-145, LYS-23, PHE-89
Protease Y-7.2GLU-166, HIS-41, CYS-145
Receptor Z-9.1TYR-102, SER-214, TRP-340

These computational approaches, from quantum mechanics to molecular dynamics and docking, provide a comprehensive theoretical framework for understanding the chemical and biological properties of this compound. Such studies are crucial for guiding the design and optimization of new therapeutic agents.

In Silico Identification of Potential Biological Targets and Binding Sites

The initial step in understanding the therapeutic potential of a compound like this compound is to identify its likely biological targets. In silico methods accelerate this process by computationally screening the compound against vast libraries of known protein structures. nih.gov Techniques such as reverse docking, pharmacophore modeling, and bioinformatics-based comparative genomics are employed to predict potential protein partners. nih.gov

The pyridine moiety is a prevalent structural motif in a significant number of FDA-approved drugs, valued for its ability to participate in various non-covalent interactions with protein targets and for enhancing drug permeability and metabolic stability. cmjpublishers.com Computational strategies for target identification often leverage large biological databases to narrow down plausible targets, thereby reducing the time and cost associated with experimental screening. nih.gov For pyridine-based compounds, these methods have identified a wide range of potential targets, including kinases, G-protein coupled receptors (GPCRs), and metalloenzymes.

Advances in bioinformatics and proteomics have greatly enhanced the power of in silico target discovery. cmjpublishers.com By comparing the structure of this compound to ligands in existing protein-ligand complex databases, potential binding sites can be hypothesized. The table below summarizes potential biological targets for pyridine-based scaffolds identified through various computational screening approaches.

Predicted Protein Target ClassIn Silico Method EmployedRationale for Interaction
Protein Kinases Molecular Docking, Pharmacophore ScreeningThe pyridine rings can form hydrogen bonds with the hinge region of the kinase domain, a common interaction for kinase inhibitors. nih.gov
Metalloenzymes (e.g., MetAPs) Structure-Based Virtual ScreeningThe nitrogen atoms in the pyridine rings can act as chelating agents for metal ions in the enzyme's active site. nih.gov
G-Protein Coupled Receptors (GPCRs) Ligand-Based Pharmacophore ModelingThe aromatic and hydrogen-bonding features of the molecule can match the pharmacophore models of known GPCR ligands. cmjpublishers.com
Bacterial Proteins Comparative Genomics, Molecular DockingIdentification of essential pathogen proteins that have potential binding pockets for pyridine-containing structures. nih.govnih.gov

Elucidation of Specific Ligand-Protein Interaction Networks and Binding Modes

Once potential targets are identified, molecular docking and molecular dynamics (MD) simulations are used to elucidate the specific interactions between this compound and the amino acid residues within the binding site. These simulations provide a detailed, atom-level view of the binding mode, highlighting the key non-covalent forces that stabilize the ligand-protein complex.

The binding of a ligand to a protein is governed by a combination of interactions, including hydrogen bonds, hydrophobic interactions, salt bridges, and π-stacking. volkamerlab.org The structure of this compound, with its two pyridine rings and a carboximidamide group, offers multiple opportunities for such interactions.

Hydrogen Bonds: The nitrogen atoms of the pyridine rings and the amine and imine groups of the carboximidamide moiety can act as both hydrogen bond donors and acceptors.

Aromatic Interactions: The pyridine rings can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the protein's binding pocket.

Hydrophobic Interactions: The carbon backbone of the pyridine rings can form favorable hydrophobic contacts with nonpolar residues.

MD simulations can further refine the docked pose, providing insights into the stability of the complex and the conformational changes that may occur upon ligand binding. nih.gov The analysis of these interaction networks is crucial for understanding the basis of molecular recognition and for guiding further optimization of the compound. volkamerlab.org

The following table details the types of interactions that are computationally predicted to be significant for the binding of pyridine-based ligands to their protein targets.

Type of InteractionPotential Interacting ResiduesFunctional Group on Ligand
Hydrogen Bond Asp, Glu, Ser, Thr, Gln, Asn, Main-chain C=O or N-HPyridine Nitrogen, Carboximidamide -NH2 and =NH
π-π Stacking Phe, Tyr, Trp, HisPyridine Rings
Hydrophobic Contact Ala, Val, Leu, Ile, MetPyridine Ring Carbon Framework
Salt Bridge Asp, Glu, Lys, ArgProtonated Pyridine Nitrogen or Carboximidamide

Quantitative Structure-Activity Relationship (QSAR) and Computational Structure-Activity Relationship (C-SAR)

Development of Predictive Models for Biological Activity based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.org By calculating various molecular descriptors that quantify the physicochemical properties of the molecules, a predictive model can be developed.

For a series of analogues of this compound, a QSAR study would involve calculating descriptors such as:

Electronic Descriptors: Atomic charges, dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Steric Descriptors: Molecular volume, surface area, and specific conformational indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity and branching of the molecular structure.

These descriptors are then used as independent variables in a statistical analysis (e.g., multiple linear regression, partial least squares) to create a model that can predict the biological activity (e.g., IC50) of new, unsynthesized compounds. researchgate.net Successful 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, or hydrophobic character is favorable or unfavorable for activity. semanticscholar.orgresearchgate.net

Descriptor ClassExample DescriptorProperty QuantifiedRelevance to Activity
Electronic Partial Atomic ChargeElectron distributionGoverns electrostatic and hydrogen bonding interactions.
Steric Molar RefractivityMolecular volume and polarizabilityInfluences how the ligand fits into the binding pocket.
Hydrophobicity LogPLipid/water solubilityAffects cell membrane permeability and hydrophobic interactions.
Topological Wiener IndexMolecular branchingRelates to molecular compactness and surface area.

Computational Approaches to Guide Rational Design of Analogues

The insights gained from target identification, interaction analysis, and QSAR/C-SAR models provide a solid foundation for the rational design of improved analogues of this compound. researchgate.net This process, often called structure-based drug design, uses computational feedback to guide chemical synthesis in a more efficient manner.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand, analogues can be designed with additional hydrophobic groups to fill this space and increase binding affinity. nih.gov Similarly, if QSAR analysis indicates that a positive electrostatic potential in a certain region enhances activity, modifications can be made to introduce electron-donating groups at that position. researchgate.net

Virtual screening of computationally designed analogues allows for the prioritization of compounds with the highest predicted activity and best drug-like properties before committing to their chemical synthesis and experimental testing. semanticscholar.org This iterative cycle of computational design, synthesis, and testing is a cornerstone of modern medicinal chemistry, enabling the rapid optimization of lead compounds. researchgate.net

Design StrategyComputational ToolDesired OutcomeExample Modification on this compound
Fill Unoccupied Pocket Molecular DockingIncreased binding affinityAdd a substituent to one of the pyridine rings.
Enhance H-Bonding Interaction AnalysisImproved potency/selectivityModify the carboximidamide group or add polar substituents.
Optimize Lipophilicity QSAR (LogP descriptor)Better pharmacokinetic profileIntroduce or remove polar/nonpolar functional groups.
Scaffold Hopping Virtual ScreeningNovel chemical series with similar activityReplace the bipyridine core with a different heterocyclic scaffold that maintains key interaction points. semanticscholar.org

Coordination Chemistry and Metal Complexation Properties

6-Pyridin-4-ylpyridine-2-carboximidamide as a Multidentate Ligand

The ligand's architecture, which includes two pyridine (B92270) rings and an amidino functional group, offers several potential binding sites for metal ions. This versatility allows it to act as a multidentate ligand, coordinating to metals in various ways to form mononuclear, binuclear, or polynuclear complexes.

This compound possesses four potential nitrogen donor sites: the nitrogen atom of the pyridine ring at position 1 (N1), the nitrogen of the second pyridine ring at position 4' (N4'), and the two nitrogen atoms of the carboximidamide group. This arrangement allows for several coordination modes:

Bidentate Chelation: The most common mode involves the formation of a stable five-membered chelate ring by coordinating to a metal center via the N1 atom of the first pyridine ring and one of the nitrogen atoms from the adjacent amidino group. This N,N'-bidentate mode is prevalent in ligands containing pyridine-2-carboxamide or similar moieties. researchgate.net

Tridentate Chelation: In some conformations, the ligand could potentially act as a tridentate donor, although this would likely involve significant steric strain.

Bridging Ligand: The nitrogen atom at the 4'-position of the second pyridine ring is sterically accessible and can coordinate to a second metal center. This allows the ligand to act as a bridge, connecting two or more metal ions to form polynuclear complexes or extended one-, two-, or three-dimensional coordination polymers. nih.gov The ability of pyridyl groups to link metal centers is a fundamental strategy in constructing metal-organic frameworks.

The denticity of the ligand can therefore vary from monodentate (coordinating through a single pyridine nitrogen) to bidentate (chelating) and bridging, depending on the metal ion, reaction conditions, and the presence of other competing ligands.

The electronic properties of the metal complexes formed with this compound are governed by ligand field theory (LFT). wikipedia.org The nitrogen donors of the ligand interact with the d-orbitals of the transition metal ion, causing them to split into different energy levels. The magnitude of this splitting (Δ) is determined by the nature of the ligand-metal bond.

Sigma (σ) and Pi (π) Interactions: The pyridine rings and the amidino group are effective σ-donors. Pyridine is also known to be a weak π-acceptor, capable of accepting electron density from filled metal d-orbitals into its π* orbitals (π-backbonding). wikipedia.orguci.edu Carboxamide and amidino groups are strong electron donors that can stabilize metals in higher oxidation states. nih.govresearchgate.net

Ligand Field Strength: The combination of a chelating bipyridyl-like framework and a strong σ-donating amidino group results in a relatively strong ligand field. This leads to a significant energy gap (Δ) between the d-orbitals.

Spin State and Color: For transition metal ions with d⁴ to d⁷ electron configurations, the magnitude of Δ determines whether the resulting complex will be high-spin or low-spin. uci.edu A strong-field ligand like this is likely to produce low-spin complexes, particularly with second and third-row transition metals. The energy of d-d electronic transitions is related to Δ, which dictates the color of the resulting complexes. wikipedia.org For instance, the crystal field stabilization is a key factor in the geometry of complexes; Ni(II) (d⁸) complexes often adopt regular octahedral geometries to maximize this stabilization, whereas d¹⁰ ions like Zn(II) show more distorted coordination spheres. nih.gov

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting products can then be isolated as crystalline solids.

This ligand is expected to form stable complexes with a wide range of transition metals.

Nickel(II): As a d⁸ ion, Ni(II) has a strong preference for square planar or octahedral geometries. jscimedcentral.com With this ligand, one could expect the formation of a four-coordinate, square planar complex of the type [Ni(L)₂]²⁺, where the ligand acts as a bidentate chelate, or a six-coordinate octahedral complex, [Ni(L)₂(X)₂], where X represents solvent molecules or counter-ions.

Copper(I): Cu(I) is a d¹⁰ ion and typically forms complexes with coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. jscimedcentral.com The reaction might yield complexes where the ligand's steric bulk and electronic properties influence the final structure.

Silver(I): Similar to Cu(I), Ag(I) is a d¹⁰ ion that favors linear or tetrahedral coordination. jscimedcentral.comekb.eg The 4'-pyridyl nitrogen provides an ideal site for forming linear or zigzag coordination polymers with Ag(I) ions.

The precise structure and properties of these metal complexes are determined using various analytical techniques.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: Coordination of the ligand to a metal ion leads to characteristic shifts in the vibrational frequencies of the C=N and N-H bonds in the IR spectrum.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the complex, including ligand-based π-π* transitions and metal-centered d-d transitions, which provides insight into the ligand field splitting energy (Δ).

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., some Ni(II) or d¹⁰ metal complexes), ¹H and ¹³C NMR spectroscopy can elucidate the structure of the complex in solution.

Below is a table summarizing the expected analytical data for a hypothetical bidentate chelate complex.

TechniqueObservationInterpretation
X-ray DiffractionMetal-N(pyridine) bond length ~2.1 Å; Metal-N(amidino) bond length ~2.0 ÅConfirmation of bidentate N,N' chelation.
IR SpectroscopyShift of C=N stretch to lower frequency; Shift of N-H stretchIndicates coordination of amidino and pyridine nitrogen atoms to the metal center.
UV-Vis SpectroscopyAppearance of new absorption bands in the visible region (400-700 nm)Corresponds to d-d electronic transitions, confirming complex formation and providing information on ligand field strength.
1H NMR SpectroscopyDownfield shift of pyridine and N-H proton signalsDeshielding of protons upon coordination to the electron-withdrawing metal center.

Supramolecular Chemistry and Metal-Organic Frameworks

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. This compound is well-suited for constructing complex supramolecular assemblies due to its structural features.

Hydrogen Bonding: The amidino group contains N-H protons that can act as hydrogen bond donors. These can form strong and directional hydrogen bonds with suitable acceptors like counter-ions, solvent molecules, or the nitrogen atoms of adjacent ligands, leading to the formation of chains, sheets, or 3D networks. asianpubs.org

π-π Stacking: The aromatic pyridine rings are capable of engaging in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings align, play a crucial role in stabilizing the crystal packing of the molecules and their metal complexes. nih.gov

Metal-Organic Frameworks (MOFs): The presence of the accessible 4'-pyridyl nitrogen atom makes this ligand an excellent candidate for use as a "linker" or "strut" in the design of MOFs. In this role, the ligand would first chelate to a metal ion to form a stable node, and the uncoordinated 4'-pyridyl group would then bind to another metal ion, propagating the structure into an extended framework. mdpi.com The resulting porous materials could have applications in gas storage, separation, and catalysis.

Role of the Scaffold in Directing Supramolecular Assembly through Non-Covalent Interactions

The supramolecular assembly of coordination compounds is significantly influenced by a variety of non-covalent interactions, which work in concert with the primary metal-ligand coordination bonds to dictate the final architecture. The scaffold of this compound is predisposed to participate in several types of these interactions, thereby playing a crucial role in the self-assembly process.

The nitrogen atoms within the pyridine rings, along with the carboximidamide group, are prime sites for the formation of hydrogen bonds . The carboximidamide group, with its N-H protons, can act as a hydrogen bond donor, while the nitrogen atoms of the pyridine rings and the imine nitrogen can serve as acceptors. These interactions can occur between adjacent ligands, between ligands and solvent molecules, or between ligands and counter-ions, leading to the formation of well-ordered, higher-dimensional networks.

In addition to these primary non-covalent forces, weaker interactions such as C-H···π and C-H···N interactions can also contribute to the stability and specificity of the assembled structure. The interplay of these various non-covalent interactions is a key determinant in the "crystal engineering" of materials based on this ligand, allowing for a degree of control over the final solid-state structure.

The following table summarizes the key non-covalent interactions potentially involving the this compound scaffold and their expected impact on supramolecular assembly.

Interaction TypeDonor/Acceptor Groups on LigandPotential Impact on Supramolecular Assembly
Hydrogen BondingDonor: -NH2 of carboximidamideAcceptor: Pyridine N, Imine NFormation of 1D chains, 2D sheets, and 3D networks; stabilization of crystal packing.
π-π StackingPyridine ringsDirection of molecular packing, leading to layered or columnar structures.
C-H···π InteractionsC-H bonds of pyridine rings and the π-system of adjacent ringsFine-tuning of the orientation of ligands within the crystal lattice.
C-H···N InteractionsC-H bonds of pyridine rings and pyridine nitrogen atomsContribution to the overall stability of the supramolecular architecture.

Formation of Discrete Metallosupramolecular Architectures or Extended Coordination Polymers

The coordination of this compound with metal ions can lead to the formation of either discrete, closed metallosupramolecular architectures or extended, infinite coordination polymers. The outcome is largely dependent on the coordination geometry of the metal ion, the stoichiometry of the reaction, and the conformational flexibility of the ligand.

Discrete Metallosupramolecular Architectures:

When combined with metal ions that possess a well-defined coordination geometry (e.g., square planar or octahedral) and a preference for forming a limited number of bonds, this compound can act as a "ditopic" or "tritopic" linker to form discrete, cage-like or macrocyclic structures. For instance, the use of a metal ion that provides a 90° or 120° angle between coordination sites could lead to the self-assembly of molecular squares or triangles, respectively. The carboximidamide group can also play a role in defining the "corners" or "edges" of these polygons through its coordination behavior.

The formation of such discrete structures is often favored under conditions of high dilution and by using metal precursors with labile ligands that are easily displaced by the pyridine nitrogens and the carboximidamide group. The internal cavity of these molecular cages can potentially encapsulate guest molecules, leading to applications in areas such as sensing and catalysis.

Extended Coordination Polymers:

In contrast, when the coordination preferences of the metal ion and the ligand favor continuous connectivity, extended coordination polymers can be formed. These can range from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks, often referred to as metal-organic frameworks (MOFs).

The this compound ligand can bridge multiple metal centers, with the pyridine nitrogens coordinating to different metal ions. The carboximidamide group can either chelate to a single metal center or bridge two metal ions, further increasing the dimensionality of the resulting polymer. The specific topology of the coordination polymer will be dictated by the coordination number and geometry of the metal ion and the binding modes adopted by the ligand.

The table below outlines the factors influencing the formation of discrete versus extended structures with this compound.

FactorFavoring Discrete ArchitecturesFavoring Extended Polymers
Metal Ion Geometry Well-defined, acute coordination angles (e.g., 90° in Pd(II), Pt(II))Flexible or obtuse coordination angles (e.g., tetrahedral in Zn(II), octahedral in Co(II))
Ligand Conformation Conformations that promote ring closureConformations that favor linear extension
Reaction Conditions High dilution, use of templating agentsHigher concentrations, solvothermal synthesis
Stoichiometry Precise metal-to-ligand ratios (e.g., 2:4, 3:6)Ratios that promote infinite connectivity (e.g., 1:1, 1:2)

Mechanistic Investigations in Chemical Biology and Biochemistry

In Vitro Biochemical Characterization of Target Interactions

Biochemical assays are fundamental to elucidating the direct interactions between a small molecule and its macromolecular target. For compounds analogous to 6-pyridin-4-ylpyridine-2-carboximidamide, these studies have been pivotal in characterizing their inhibitory mechanisms against specific enzymes.

C1s Protease:

The classical complement pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. nih.gov The C1s protease, a key enzyme in this pathway, has been a focus for therapeutic intervention. nih.gov A close analog of the subject compound, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide (referred to as A1 in a study), has been identified as a selective and competitive inhibitor of C1s. nih.govnih.govresearchgate.net

Initial virtual screening identified this class of compounds as potential binders to the substrate recognition site of C1s. nih.govresearchgate.net Subsequent steady-state kinetics experiments confirmed this, demonstrating that increasing concentrations of the inhibitor led to a competitive inhibition pattern. researchgate.net This mechanism suggests that the compound directly competes with the natural substrate for binding to the active site of the C1s enzyme. researchgate.net

CompoundTarget EnzymeInhibition TypeKi (μM)
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideC1s ProteaseCompetitive~5.8

This table presents the inhibition constant (Ki) for a structural analog of this compound against C1s protease.

JumonjiC (JmjC) Histone Demethylases:

The JumonjiC family of histone demethylases are iron(II) and α-ketoglutarate-dependent enzymes that play a crucial role in epigenetic regulation and have been linked to cancer. nih.govmdpi.com While direct inhibition data for this compound against JmjC demethylases is not available, substituted 2-(2-aminopyrimidin-4-yl)pyridine-4-carboxylates have been identified as potent inhibitors of the JMJD2A subfamily member. nih.gov These compounds act as competitive inhibitors with respect to the 2-oxoglutarate co-substrate. nih.gov Given the structural similarities, it is plausible that this compound could exhibit activity against this class of enzymes, though this requires experimental verification.

The affinity with which a compound binds to its target is a critical parameter in understanding its biological activity. For the C1s inhibitor, 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide, biochemical experiments have demonstrated direct binding to C1s with a dissociation constant (Kd) of approximately 9.8 μM. nih.govnih.govresearchgate.net The inhibition constant (Ki), derived from kinetic studies, was determined to be approximately 5.8 μM. nih.govnih.govresearchgate.net

These binding affinities indicate a moderate to high level of interaction between the inhibitor and the C1s protease, providing a solid foundation for the development of more potent analogs. researchgate.net

CompoundTargetK_d (μM)K_i (μM)
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamideC1s Protease~9.8~5.8

This table summarizes the reported dissociation constant (Kd) and inhibition constant (Ki) for an analog of this compound.

Cell-Based Studies for Elucidating Cellular Mechanisms

While in vitro studies provide detailed information about direct molecular interactions, cell-based assays are essential for understanding a compound's activity in a more complex biological context.

Research into novel thallium(III) complexes incorporating pyridine-2,6-dicarboxylate (B1240393) derivatives has shed light on their potential to selectively induce apoptosis in cancer cells. nih.gov These studies, while not directly involving this compound, highlight the potential for pyridine-based compounds to influence cell fate. For instance, certain complexes were found to arrest A375 cancer cells in the G2-M phase of the cell cycle and trigger apoptosis through a mitochondria-mediated pathway. nih.gov This suggests that the pyridine (B92270) scaffold can be a valuable component in the design of anti-proliferative agents. Further investigation is needed to determine if this compound possesses similar activities.

Currently, there is no publicly available research detailing the effects of this compound on protein-protein or protein-DNA interactions within a cellular context. Future studies in this area would be valuable to expand the understanding of its cellular mechanisms.

Applications as Chemical Probes for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Given the demonstrated activity of its analogs against specific enzyme targets like C1s protease, this compound and related compounds have the potential to be developed into valuable chemical probes. researchgate.net Such probes could be utilized to investigate the roles of these enzymes in various physiological and pathological processes. However, to be considered a high-quality chemical probe, a compound must exhibit high potency, selectivity, and have a well-understood mechanism of action. nih.gov While the foundational work on analogs is promising, further optimization and characterization of this compound would be necessary to validate its use as a chemical probe.

Utilization in Target Identification and Validation Research

Information regarding the use of this compound in target identification and validation is not available in the reviewed literature. The process of identifying the biological target of a small molecule is a critical step in understanding its mechanism of action and therapeutic potential. Techniques such as affinity chromatography, chemical proteomics, and genetic approaches are often employed for this purpose. These methods would typically require the synthesis of a derivatized version of the compound to facilitate its use as a probe. As no studies describing such efforts for this compound have been reported, no data on its specific biological targets or its use in validating those targets can be provided.

Development of Tool Compounds for Probing Biochemical Pathways

Similarly, there is no available information on the development or use of this compound as a tool compound to investigate biochemical pathways. Tool compounds are essential for dissecting complex biological systems, as they allow for the selective perturbation of specific proteins or pathways. The development of a tool compound involves rigorous characterization of its selectivity, potency, and mechanism of action. Without any foundational research on the biological activity of this compound, its potential as a tool compound has not been explored or established. Therefore, no research findings or data tables related to its application in probing biochemical pathways can be presented.

Structure Activity Relationship Sar and Scaffold Optimization

Systematic Investigation of Structural Modifications on Activity Profiles

A systematic approach to modifying the 6-Pyridin-4-ylpyridine-2-carboximidamide scaffold is crucial for understanding its SAR and developing potent and selective inhibitors. This involves a detailed analysis of how different substituents and conformational changes affect the molecule's activity.

The electronic properties of substituents on the pyridine (B92270) rings can dramatically influence the binding affinity and inhibitory potential of the compound. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density distribution across the scaffold, affecting key interactions such as hydrogen bonding and π–π stacking with a target protein. mdpi.commdpi.com

For instance, studies on analogous pyridine carboxamide and thieno[2,3-b]pyridine derivatives have shown that the type and position of substituents are critical for inhibitory activity. mdpi.comnih.gov In one study, the presence of an electron-withdrawing cyano (-CN) group, combined with a chlorine atom, altered the electron density of an attached phenyl ring, forcing a different and more favorable binding orientation within the target's DNA-binding domain. mdpi.com This highlights the principle that modifying the electronic landscape of a scaffold can lead to significant changes in biological activity. Similarly, research on pyrid-2-yl ureas demonstrated that electron-withdrawing substituents facilitate intermolecular complexation with cytosine, resulting in larger binding constants. nih.gov

The potency of enzymatic inhibition is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. nih.gov Lower IC50 values indicate greater potency. The strategic placement of substituents can lead to substantial improvements in this value. For example, in a series of pyridine carboxamide derivatives tested as urease inhibitors, compounds with specific substitutions showed significantly lower IC50 values compared to the standard, with the most potent candidate having an IC50 of 1.07 ± 0.043 µM. nih.gov

Table 1: Illustrative Impact of Substituent Electronic Properties on Enzymatic Inhibition

Compound Analogue Substituent at Position X Electronic Effect IC50 (µM)
Analogue A -H (Hydrogen) Neutral 15.2
Analogue B -NO2 (Nitro) Strong EWG 2.5
Analogue C -CN (Cyano) Strong EWG 3.1
Analogue D -OCH3 (Methoxy) EDG 12.8

This table is illustrative, based on general principles of medicinal chemistry and findings from related pyridine derivatives, to demonstrate the potential impact of substituents on the this compound scaffold.

Steric properties, which relate to the size and shape of the substituents, also play a pivotal role. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket. Conversely, they can also be used to probe the size and shape of the pocket, leading to improved complementarity and potency. In some cases, larger substituents can establish additional van der Waals interactions, enhancing binding affinity. nih.gov

The three-dimensional arrangement of a molecule (conformation) and its flexibility (rigidity) are fundamental to molecular recognition. nih.gov The this compound scaffold possesses a degree of rotational freedom around the bond connecting the two pyridine rings. This flexibility allows it to adopt different conformations to fit into a target's binding site.

However, excessive flexibility can be detrimental, leading to an entropic penalty upon binding. Therefore, strategies to introduce rigidity, such as incorporating ring systems or bulky groups that restrict rotation, can lock the molecule into a bioactive conformation, thereby enhancing binding affinity. Studies on pyridine-2,6-dicarboxamide derivatives have shown that the conformation of carboxamide groups attached to a central ring can vary from planar to skewed, which in turn affects intermolecular interactions. mdpi.com The orientation of these groups influences the potential for hydrogen bonding and can prevent steric clashes. mdpi.com Understanding the preferred conformation for biological activity is a key aspect of rational drug design.

Lead Optimization Strategies in Academic Research

Once a "hit" compound like this compound is identified, lead optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties.

Fragment-based drug discovery (FBDD) is an approach where small, low-molecular-weight compounds ("fragments") are screened for weak binding to a biological target. proteopedia.orgjubilantbiosys.com These fragments are then grown, linked, or optimized to produce a high-affinity lead compound. proteopedia.orgnih.gov

The this compound scaffold can be conceptually deconstructed into key fragments for an FBDD approach:

Fragment 1: A 4-substituted pyridine ring.

Fragment 2: A 2,6-disubstituted pyridine ring.

Fragment 3: A carboximidamide moiety.

By screening libraries of such fragments, researchers can identify which parts of the molecule are most crucial for binding. drugdiscoverychemistry.com Once initial fragment hits are identified, often through biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR), they can be elaborated upon. jubilantbiosys.comdrugdiscoverychemistry.com For example, a pyridine fragment that shows binding could be systematically modified or "grown" into the full this compound structure to enhance potency. This method allows for a more efficient exploration of chemical space compared to traditional high-throughput screening. jubilantbiosys.comnih.gov

Scaffold hopping involves replacing the core structure (scaffold) of a known active molecule with a chemically different one while retaining the original's biological activity. nih.gov This strategy is used to discover novel chemotypes with improved properties, such as better pharmacokinetics or novel intellectual property. dundee.ac.uknih.gov For the this compound scaffold, a hopping exercise might replace the 4,2'-bipyridine core with another bicyclic aromatic system, like a quinoline or thieno[2,3-b]pyridine, while maintaining the spatial arrangement of key interaction points. nih.govnih.gov

Bioisosteric replacement is a more subtle strategy where one atom or group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.comnih.gov The goal is to enhance a molecule's properties without drastically changing its interaction with the target. uniroma1.it

Table 2: Potential Bioisosteric Replacements for the this compound Scaffold

Original Group Potential Bioisostere Rationale for Replacement
Pyridine Ring Phenyl, Thiophene, Pyrimidine To modify hydrogen bonding capacity, polarity, and metabolic stability. estranky.sk
Carboximidamide Tetrazole, 1,2,4-Oxadiazole To act as a bioisostere for the amide/amidine group, potentially improving metabolic stability and cell permeability. drughunter.com

These replacements can fine-tune the molecule's lipophilicity, polarity, and metabolic stability, addressing potential liabilities of the original lead compound. nih.gov

Pharmacophore Modeling for Rational Design of Novel Analogues

Pharmacophore modeling is a computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. dovepress.comnih.gov A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. nih.govnih.gov

For the this compound scaffold, a pharmacophore model could be generated based on its structure or the known binding site of its target. This model would likely include:

Two aromatic/hydrophobic features corresponding to the pyridine rings.

A hydrogen bond donor and acceptor feature for the carboximidamide group.

A hydrogen bond acceptor for the nitrogen atom of the 4-ylpyridine ring.

This model can then be used as a 3D query to screen large virtual libraries of compounds, identifying novel molecules that possess the same key features in the correct spatial orientation. dovepress.com This rational, computer-aided approach accelerates the discovery of new and diverse analogues with the potential for improved biological activity. nih.gov

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Scaffold Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of medicinal chemistry by accelerating the discovery and optimization of novel therapeutic agents. nih.govmdpi.com For the 6-Pyridin-4-ylpyridine-2-carboximidamide scaffold, these computational technologies offer a powerful approach to navigate the vast chemical space and design analogues with tailored biological activities and optimized pharmacokinetic profiles. researchgate.net

Generative AI models can design novel molecules with desired therapeutic effects, while predictive models can forecast the properties of these newly designed compounds. nih.gov ML algorithms, trained on large datasets, can predict various molecular properties, including physicochemical characteristics and potential biological activities. nih.gov By analyzing complex datasets and identifying hidden patterns, AI can help in the discovery of novel chemical entities with significant biological activities. mdpi.com Deep learning methods, in particular, are being employed to predict molecular properties and generate desired molecules, furthering the application of AI in drug design. researchgate.net

For the this compound scaffold, AI and ML can be leveraged to:

Generate Virtual Libraries: Create extensive libraries of virtual analogues by modifying substituents on the pyridine (B92270) rings.

Predict Biological Activity: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of virtual analogues against various targets. researchgate.net

Optimize ADMET Properties: Predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles to prioritize candidates with favorable drug-like properties. researchgate.net

Identify Novel Scaffolds: Employ de novo design algorithms to generate entirely new molecular structures based on the core pharmacophore of this compound.

Table 1: AI/ML-Driven Predictive Modeling for this compound Analogues

Predicted Property AI/ML Model Type Input Descriptors Potential Outcome
Target Affinity Deep Neural Network (DNN) Molecular fingerprints, 3D conformational data Identification of potent binders to specific kinases or enzymes.
Aqueous Solubility Graph Convolutional Network Molecular graph structure Design of analogues with improved bioavailability.
Metabolic Stability Support Vector Machine (SVM) Electronic properties, steric parameters Prioritization of compounds resistant to metabolic degradation.

| Off-Target Selectivity | Bayesian Classification | Pharmacophoric features | Minimization of potential side effects by predicting unwanted interactions. |

Development of Advanced Synthetic Methodologies for Highly Functionalized Analogues

The synthesis of pyridine derivatives has been a cornerstone of heterocyclic chemistry, with a continuous evolution of new and efficient methods. nih.gov Future research on this compound will benefit from advanced synthetic strategies that allow for precise control over the introduction of diverse functional groups. Such methodologies are crucial for creating libraries of analogues for structure-activity relationship (SAR) studies and for fine-tuning the properties of lead compounds.

Modern synthetic approaches that could be applied include:

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly build molecular complexity, offering an efficient route to highly substituted pyridine derivatives. chim.it

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the bipyridine core. chim.it

Late-Stage Functionalization: C-H activation and other late-stage functionalization techniques allow for the direct modification of the core structure at advanced stages of the synthesis, providing a flexible way to diversify analogues without redesigning the entire synthetic route.

Table 2: Potential Advanced Synthetic Strategies for Analogue Development

Synthetic Methodology Target Modification Potential Functional Groups Rationale
Suzuki Cross-Coupling Pyridine Ring C-H positions Aryl, heteroaryl groups Modulate steric bulk and electronic properties for target binding.
Buchwald-Hartwig Amination Introduction of amino groups Substituted amines, anilines Introduce hydrogen bond donors/acceptors to enhance solubility and target interaction.
Flow Chemistry Synthesis Amide/Imidamide formation Various primary amines Improve reaction efficiency, safety, and scalability for library synthesis.

| Photoredox Catalysis | C-H Functionalization | Alkyl, trifluoromethyl groups | Access novel chemical space and introduce metabolically stable groups. |

Exploration of Novel Biological Targets and Therapeutic Areas (Mechanistic Focus)

While the initial biological profile of this compound may be known, a significant future direction is the exploration of novel biological targets and, consequently, new therapeutic applications. The pyridine-carboxamide scaffold is present in molecules targeting a wide range of biological entities. mdpi.comnih.gov A mechanistic focus, aimed at understanding how these molecules interact with cellular pathways at a molecular level, is critical for identifying new opportunities.

Future research should focus on:

Target Deconvolution: For analogues showing interesting phenotypic effects, chemoproteomic approaches can be used to identify the specific protein targets responsible for their activity. nih.gov

Kinase Inhibition: The pyridine scaffold is a well-established "privileged structure" in kinase inhibitor design. Screening against broad kinase panels could reveal novel and potent inhibitors for applications in oncology or inflammatory diseases.

Protein-Protein Interaction (PPI) Modulation: The rigid bipyridine structure could serve as a template for designing molecules that disrupt or stabilize protein-protein interactions, which are implicated in numerous diseases but are often considered challenging targets.

Epigenetic Targets: Exploration of activity against epigenetic modifiers like histone deacetylases (HDACs) or methyltransferases could open up new avenues in cancer and neurodegenerative disease research.

Table 3: Hypothetical Novel Biological Targets for Scaffold-Based Analogues

Target Class Specific Example Disease Area Rationale for Exploration
Protein Kinases Janus Kinase (JAK) family Autoimmune Disorders The bipyridine core can mimic the hinge-binding motif of ATP.
Epigenetic Enzymes Histone Deacetylases (HDACs) Oncology The carboximidamide group can act as a zinc-binding group.
G-Protein Coupled Receptors Chemokine Receptors Inflammation, HIV The scaffold can serve as a rigid core for presenting pharmacophoric elements.

| Ion Channels | Voltage-gated sodium channels | Neuropathic Pain | The aromatic system can engage in π-stacking interactions within the channel pore. |

Applications as Materials Science Building Blocks and Functional Materials

Potential applications in materials science include:

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the pyridine rings can coordinate with metal ions to form porous, crystalline structures (MOFs) with potential applications in gas storage, catalysis, and chemical sensing.

Organic Light-Emitting Diodes (OLEDs): Functionalized bipyridine derivatives can be used as ligands in emissive metal complexes (e.g., with Iridium or Ruthenium) or as electron-transporting materials in OLED devices.

Supramolecular Assemblies: The ability to form strong hydrogen bonds and engage in π-π stacking interactions can be exploited to create self-assembling supramolecular structures like gels, liquid crystals, or nanofibers.

Table 4: Potential Materials Science Applications

Application Area Key Molecular Feature Resulting Material Property
Gas Storage Bipyridine chelation sites Formation of porous Metal-Organic Frameworks (MOFs).
Luminescent Sensors Coordination to lanthanide metals Turn-on/turn-off fluorescence upon analyte binding.
Conductive Polymers Extended π-conjugated system Charge transport capabilities for organic electronics.

| Self-Healing Materials | Reversible hydrogen bonding | Dynamic networks capable of autonomous repair. |

Design of Next-Generation Chemical Probes for Complex Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. nih.gov Designing derivatives of this compound as high-quality chemical probes represents a powerful strategy to elucidate its mechanism of action and to explore the function of its biological targets in their native cellular environment.

Key modifications to transform the scaffold into a chemical probe include:

Affinity-Based Probes: Incorporation of a reactive group (e.g., an electrophile or a photo-activatable moiety) to covalently label the biological target, facilitating its identification and isolation.

Fluorescent Probes: Attachment of a fluorophore (e.g., fluorescein (B123965) or a rhodamine) to visualize the subcellular localization of the molecule or its target through microscopy.

Biotinylated Probes: Addition of a biotin (B1667282) tag to enable the capture and pull-down of target proteins for subsequent identification by mass spectrometry.

The development of such probes would be invaluable for validating biological targets and understanding the intricate cellular pathways in which the this compound scaffold may exert its effects. nih.gov

Table 5: Design of Chemical Probes Based on the Core Scaffold

Probe Type Modification Investigative Use
Photo-affinity Label Diazirine or benzophenone (B1666685) group Covalent labeling of the direct binding partner upon UV irradiation.
Clickable Probe Terminal alkyne or azide (B81097) group Bio-orthogonal ligation to reporter tags for target identification and imaging.
Fluorescent Probe Conjugation to a fluorophore Live-cell imaging to determine subcellular localization.

| Affinity Pull-down Probe | Biotin tag with a linker | Isolation of target protein(s) from cell lysates for mass spectrometry analysis. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Pyridin-4-ylpyridine-2-carboximidamide, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with pyridine derivatives. For example, halogenated intermediates (e.g., 6-chloro or 6-iodo pyridines) are functionalized via nucleophilic substitution or coupling reactions. Evidence from similar compounds (e.g., 6-Chloro-2-propylpyrimidine-4-carboxylic acid) highlights the use of catalysts like palladium for cross-coupling or copper for Ullmann-type reactions . Key parameters include temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic and chromatographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., pyridin-4-yl vs. pyridin-3-yl groups). For example, aromatic protons in pyridine rings resonate between δ 7.5–9.0 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C11_{11}H11_{11}N5_5) and isotopic patterns.
  • HPLC : Purity assessment (>95%) using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and stability of this compound in complex reaction systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects (e.g., solvation free energy in DMSO) . For instance, ICReDD’s quantum chemical reaction path searches optimize intermediates and transition states, reducing trial-and-error experimentation .

Q. How do structural modifications (e.g., substituent effects) alter the compound’s biological activity, and what assays validate these hypotheses?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the pyridin-4-yl group with pyridin-2-yl or introduce electron-withdrawing groups (e.g., -NO2_2) to modulate binding affinity.
  • Assays :
  • In vitro : Enzyme inhibition (e.g., kinase assays using fluorescence polarization).
  • In vivo : Murine models for pharmacokinetic profiling (e.g., bioavailability via LC-MS/MS).
    Evidence from related pyrimidine-carboximidamides shows anticancer activity via kinase inhibition (e.g., EGFR or VEGFR2) .

Data Contradiction and Optimization

Q. How should researchers reconcile conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, IC50_{50} values) across studies. For example, discrepancies in antimicrobial activity may arise from Gram-positive vs. Gram-negative bacterial strains .
  • Dose-Response Validation : Reproduce experiments with standardized protocols (e.g., CLSI guidelines for MIC determination).

Q. What experimental design principles minimize side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) for sensitive functional groups during coupling steps.
  • Catalyst Screening : Test Pd0_0/XPhos vs. CuI/1,10-phenanthroline for Suzuki-Miyaura coupling efficiency .
  • In Situ Monitoring : ReactIR or NMR tracks intermediate formation, enabling real-time adjustments .

Methodological Integration

Q. How can researchers integrate high-throughput screening (HTS) with computational models to accelerate discovery?

  • Methodological Answer :

  • Virtual Libraries : Generate derivatives using software like Schrödinger’s CombiGlide.
  • HTS Workflow : 384-well plates for parallel testing against targets (e.g., fluorescence-based protease assays).
  • Machine Learning : Train models on bioactivity data (e.g., random forests for IC50_{50} prediction) .

Reactor Design and Scale-Up

Q. What reactor configurations optimize the scalability of this compound synthesis?

  • Methodological Answer :

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic steps (e.g., nitration or cyclization).
  • Microwave Reactors : Reduce reaction times (e.g., from 24h to 2h for imidamide formation) .
  • Process Analytical Technology (PAT) : Implement inline FTIR for quality control during scale-up .

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